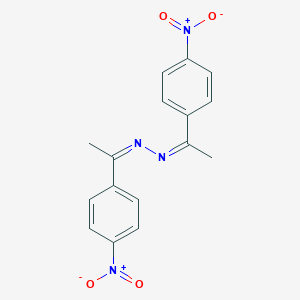![molecular formula C22H29FN2O3 B274396 N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is also known as F-15, a novel antidepressant drug that has been synthesized in recent years. The compound has shown promising results in preclinical studies, and it is currently being investigated for its potential therapeutic applications in the treatment of depression and other related disorders.
作用機序
The mechanism of action of N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is based on its ability to inhibit the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By inhibiting the reuptake of serotonin, the compound increases the levels of serotonin in the brain, which is believed to be beneficial in the treatment of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of serotonin in the brain. Serotonin is involved in the regulation of mood, appetite, and sleep, and its deficiency is believed to be a major cause of depression. By increasing the levels of serotonin in the brain, the compound is believed to improve the symptoms of depression and related disorders.
実験室実験の利点と制限
The advantages of using N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in lab experiments are primarily related to its high affinity for the serotonin transporter. The compound is a potent inhibitor of the serotonin transporter, which makes it a valuable tool for investigating the role of serotonin in the brain. However, the limitations of using the compound in lab experiments are related to its potential toxicity and side effects. The compound has not been extensively studied in humans, and its long-term effects on the brain and other organs are not yet known.
将来の方向性
The future directions for the research on N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine are primarily focused on its potential therapeutic applications in the treatment of depression and related disorders. The compound has shown promising results in preclinical studies, and it is currently being investigated for its safety and efficacy in human clinical trials. In addition, the compound may also have potential applications in the treatment of other disorders that are related to the deficiency of serotonin in the brain, such as anxiety, obsessive-compulsive disorder, and eating disorders. Further research is needed to fully understand the potential therapeutic benefits of the compound and its mechanism of action.
合成法
The synthesis of N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves a series of chemical reactions. The starting material for the synthesis is 4-fluorobenzaldehyde, which is converted into the corresponding alcohol using a Grignard reagent. The alcohol is then reacted with ethyl bromoacetate to form an ester, which is subsequently hydrolyzed to give the carboxylic acid. The acid is then coupled with a morpholine derivative to form the desired product.
科学的研究の応用
The scientific research application of N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is primarily focused on its potential therapeutic applications in the treatment of depression and related disorders. Preclinical studies have shown that the compound has a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, the compound increases the levels of serotonin in the brain, which is believed to be beneficial in the treatment of depression.
特性
分子式 |
C22H29FN2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[[3-ethoxy-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C22H29FN2O3/c1-2-27-21-5-3-4-19(16-24-10-11-25-12-14-26-15-13-25)22(21)28-17-18-6-8-20(23)9-7-18/h3-9,24H,2,10-17H2,1H3 |
InChIキー |
UGKSKJCXJSEUHC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCN3CCOCC3 |
正規SMILES |
CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
